4-Bromo-3-hydroxyisobenzofuran-1(3H)-one
Description
4-Bromo-3-hydroxyisobenzofuran-1(3H)-one is a brominated isobenzofuranone derivative characterized by a hydroxyl group at position 3 and a bromine atom at position 4 of its bicyclic structure. Its molecular formula is C₈H₅BrO₃, with a molecular weight of 229.03 g/mol. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive hydroxyl and bromine substituents, which enable diverse functionalization pathways .
Key properties include:
- Hydrogen-bonding capacity: The hydroxyl group enhances solubility in polar solvents and facilitates interactions in biological systems.
- Electrophilic reactivity: The bromine atom allows for nucleophilic substitution reactions, making it a versatile intermediate.
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H |
InChI Key |
JMPZODOPLNNUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Positional Isomers: Bromine Substitution Effects
- 4-Bromo vs. 5-Bromo Isomers: The position of bromine significantly impacts reactivity. For example, this compound (Br at C4) exhibits greater electrophilicity at the C4 position compared to its C5-brominated isomer, which directs reactivity toward C5 in substitution reactions . This positional variance also affects biological activity; bromine at C4 may enhance binding to analgesic targets, as seen in related quinazolinone derivatives .
- Hydroxyl Group Influence: The hydroxyl group at C3 in this compound distinguishes it from non-hydroxylated analogs like 4-Bromo-2-benzofuran-1(3H)-one. This group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or ethanol) and enabling interactions with biological targets such as enzymes or receptors .
Functional Group Modifications
Methyl and Acetyl Substituents :
Adding a methyl group at C4 (as in 5-(2-Bromoacetyl)-4-methylisobenzofuran-1(3H)-one) introduces steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in multi-step syntheses . The bromoacetyl group at C5 enhances cross-coupling reactivity, making it suitable for Suzuki-Miyaura reactions.Aromatic Extensions :
Compounds like 3-(Bromo(phenyl)methylene)isobenzofuran-1(3H)-one feature extended π-conjugation due to the phenyl group, which shifts UV-Vis absorption spectra and increases applications in optoelectronic materials .
Pharmacological Potential
For example:
- Methyl or phenyl groups at C2 in quinazolinones increase analgesic efficacy by 30–50% compared to unsubstituted derivatives .
- Hydroxyl groups enhance hydrogen bonding with biological targets, suggesting that this compound may outperform non-hydroxylated bromo analogs in drug discovery .
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